Wulignan A1

Descripción general

Descripción

Wulignan A1 is a naturally occurring lignan isolated from the stems of the plant Schisandra henryi. This compound has garnered significant interest due to its notable biological activities, particularly its antiviral properties against influenza virus strains, including H1N1 and Tamiflu-resistant H1N1-TR .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Wulignan A1 is primarily extracted from the stems of Schisandra henryi using solvent extraction methods. The extraction process involves the use of organic solvents such as methanol or ethanol to isolate the lignan from the plant material .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction processes. The plant material is subjected to solvent extraction, followed by purification steps such as chromatography to isolate and purify the compound. The purified this compound is then crystallized and dried for further use .

Análisis De Reacciones Químicas

Types of Reactions: Wulignan A1 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert this compound into its dihydro derivatives.

Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives of this compound.

Substitution: Halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Isolation

Wulignan A1 (CHO, CAS No. 117047-76-4) is part of a group of compounds known as lignans, which are phenolic compounds with diverse biological activities. It was isolated from the fruits of Schisandra henryi, a plant traditionally used in Chinese medicine. The molecular weight of this compound is approximately 342.39 g/mol .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity, particularly against leukemia P-388 cell lines. Liu et al. demonstrated that this compound and other lignans extracted from S. henryi showed inhibitory effects on these lymphoma cell lines, suggesting its potential as an anti-cancer agent .

Antiviral Activity

This compound has also been studied for its antiviral properties. It exhibits activity against influenza viruses, including H1N1 and a Tamiflu-resistant strain (H1N1-TR). This suggests that this compound may serve as a therapeutic candidate for treating viral infections .

Comparative Analysis of Lignan Content

A comparative analysis of lignan content in different parts of Schisandra henryi shows that this compound is present in both microshoot cultures and leaf extracts, albeit in low concentrations:

| Lignan Compound | Leaves (mg/100 g DW) | Microshoots (mg/100 g DW) |

|---|---|---|

| This compound | 0.01 ± 0.00 | 0.01 ± 0.00 |

| Schisantherin B | 361.24 | 390.16 |

| Gomisin D | 0.85 | 1.15 |

| Licarin B | 8.40 | 5.25 |

This table illustrates the relative abundance of various lignans, highlighting the low concentration of this compound compared to other compounds .

Study on Anticancer Activity

In a study conducted by Liu et al., various lignans including this compound were isolated and tested for their effects on P-388 lymphoma cells. The results indicated that this compound had an IC50 value comparable to other known anticancer agents, suggesting its potential utility in cancer therapies .

Antiviral Efficacy Research

Another significant study focused on the antiviral properties of this compound against influenza viruses. In vitro assays revealed that it effectively inhibited viral replication, demonstrating its potential as an antiviral treatment option .

Mecanismo De Acción

Wulignan A1 exerts its effects through several mechanisms:

Antiviral Activity: Inhibits the replication of influenza virus strains by targeting viral proteins and disrupting viral RNA synthesis.

Anticancer Activity: Induces apoptosis in cancer cells by activating apoptotic pathways and inhibiting cell proliferation.

Molecular Targets and Pathways:

Viral Proteins: Targets proteins involved in viral replication.

Apoptotic Pathways: Activates caspases and other apoptotic proteins to induce cell death.

Comparación Con Compuestos Similares

Wulignan A1 is part of a group of lignans known as aryltetralin lignans. Similar compounds include:

Wulignan A2: Another lignan isolated from Schisandra henryi with similar antiviral properties.

Epithis compound: A stereoisomer of this compound with distinct biological activities.

Schisantherin A and B: Lignans with hepatoprotective and anticancer properties

Uniqueness: this compound is unique due to its potent antiviral activity against Tamiflu-resistant influenza strains, making it a valuable compound in the development of new antiviral therapies .

Actividad Biológica

Wulignan A1 is an aryltetralin lignan derived from the plant species Schisandra henryi, known for its various biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its phytochemical properties, antioxidant effects, anticancer potential, and enzyme inhibition capabilities.

Phytochemical Profile

This compound is one of several lignans identified in Schisandra henryi. The compound was quantified in both leaf extracts and microshoot cultures, revealing a consistent presence at low concentrations. The following table summarizes the concentrations of this compound found in different extracts:

| Extract Source | Concentration (mg/100 g DW) |

|---|---|

| Leaves of Parent Plant | 0.01 ± 0.00 |

| Microshoot In Vitro Culture | 0.01 ± 0.00 |

The data indicates that this compound is present in minimal amounts compared to other lignans such as schisantherin B and gomisin G, which were found in significantly higher concentrations .

Antioxidant Activity

Research has demonstrated that extracts from Schisandra henryi, which contain this compound, exhibit notable antioxidant properties. This was assessed using various assays including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid). The results indicated that the extracts possess significant free radical scavenging ability, contributing to their potential health benefits .

Enzyme Inhibition

The biological activity of this compound also includes enzyme inhibition capabilities. The following table summarizes the enzyme inhibition percentages observed in extracts containing this compound:

| Extract Source | COX-1 Inhibition (%) | COX-2 Inhibition (%) | sPLA2 Inhibition (%) |

|---|---|---|---|

| Leaves of Parent Plant | 70 ± 7.7 | 34 ± 3.8 | 19 ± 0.8 |

| Microshoot In Vitro Culture | 76 ± 8.4 | 66 ± 7.3 | 14 ± 0.6 |

These findings indicate that extracts containing this compound can inhibit key enzymes involved in inflammatory processes, suggesting a potential therapeutic application in managing inflammatory diseases .

Case Studies and Research Findings

Several studies have been conducted to evaluate the broader biological activities of lignans from Schisandra henryi. For instance:

- Study on Antioxidant Activity : An extract containing various lignans showed significant antioxidant activity across multiple assays, indicating its potential for use in dietary supplements aimed at reducing oxidative stress.

- Clinical Relevance : Although direct clinical trials focusing specifically on this compound are scarce, related lignans have been studied for their pharmacokinetic properties and interactions with other drugs, highlighting the importance of understanding these compounds in clinical settings .

Propiedades

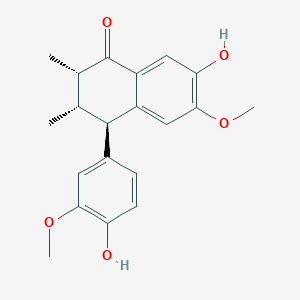

IUPAC Name |

(2S,3S,4R)-7-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-6-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O5/c1-10-11(2)20(23)14-8-16(22)18(25-4)9-13(14)19(10)12-5-6-15(21)17(7-12)24-3/h5-11,19,21-22H,1-4H3/t10-,11+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFZYOUCEGTRJM-RMDKCXRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)O)OC)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](C(=O)C2=CC(=C(C=C2[C@H]1C3=CC(=C(C=C3)O)OC)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the presence of Wulignan A1 in nature?

A1: this compound has been identified in the 95% ethanol extract of Schisandra wilsoniana fruits [].

Q2: Are there any studies investigating the potential biological activities of this compound?

A2: The provided research papers do not delve into the specific biological activities of this compound. Further research is needed to explore its potential therapeutic benefits.

Q3: Since this compound is a lignan, can we expect similar properties to other lignans found in Schisandra species?

A3: While this compound shares its classification as a lignan with other compounds like Gomisin J and Schisanwilsonins H and I found in Schisandra wilsoniana [], it's crucial to avoid generalizations. Lignans exhibit diverse structures and biological properties. Specific studies on this compound are necessary to determine its unique characteristics.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.